molecular formula C14H9F4NO2 B14585055 (Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone CAS No. 61547-45-3

(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone

Katalognummer: B14585055
CAS-Nummer: 61547-45-3
Molekulargewicht: 299.22 g/mol
InChI-Schlüssel: JMRSMTIQMUKQEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone is a chemical compound that features a pyridine ring attached to a phenyl ring through a methanone group, with a tetrafluoroethoxy substituent on the phenyl ring

Vorbereitungsmethoden

The synthesis of (Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone can undergo various chemical reactions:

Wissenschaftliche Forschungsanwendungen

(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone can be compared with other similar compounds, such as:

    (Pyridin-3-yl)[4-(methoxy)phenyl]methanone: This compound has a methoxy group instead of a tetrafluoroethoxy group, resulting in different chemical and biological properties.

    (Pyridin-3-yl)[4-(ethoxy)phenyl]methanone: The ethoxy group provides different reactivity and stability compared to the tetrafluoroethoxy group.

    (Pyridin-3-yl)[4-(trifluoromethoxy)phenyl]methanone: The trifluoromethoxy group imparts unique electronic properties to the compound

Eigenschaften

CAS-Nummer

61547-45-3

Molekularformel

C14H9F4NO2

Molekulargewicht

299.22 g/mol

IUPAC-Name

pyridin-3-yl-[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone

InChI

InChI=1S/C14H9F4NO2/c15-13(14(16,17)18)21-11-5-3-9(4-6-11)12(20)10-2-1-7-19-8-10/h1-8,13H

InChI-Schlüssel

JMRSMTIQMUKQEX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)OC(C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.